molecular formula C16H28N2O4S2 B2565229 Cmpda CAS No. 380607-77-2

Cmpda

Cat. No.: B2565229
CAS No.: 380607-77-2
M. Wt: 376.5 g/mol
InChI Key: FHLGMMYEKXPVSC-UHFFFAOYSA-N
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Description

It is primarily used in scientific research to study the modulation of glutamate receptors, specifically the GluA2 receptor subtypes . CMPDA has shown significant potential in enhancing the activity of these receptors, making it a valuable tool in neuroscience research.

Biochemical Analysis

Biochemical Properties

Cmpda plays a significant role in biochemical reactions, particularly as it interacts with the GluA2 receptor . This receptor is an ionotropic glutamate receptor, which is a type of protein that controls the conductance of ions across the cell membrane. This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluA2 receptor different from the active site, enhancing the receptor’s response to its ligand .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it increases glutamate-induced calcium influx into HEK293 cells expressing human GluA2i or GluA2o receptors . Furthermore, this compound has been found to inhibit desensitization of rat GluA2o and GluA2i receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the GluA2 receptor. As a positive allosteric modulator, this compound binds to a site on the GluA2 receptor that is distinct from the active site. This binding enhances the receptor’s response to its ligand, leading to an increase in glutamate-induced calcium influx into the cell .

Temporal Effects in Laboratory Settings

Studies have shown that this compound can inhibit the desensitization of GluA2 receptors, suggesting that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

CMPDA is synthesized through a series of chemical reactions involving the formation of sulfonamide bonds. The synthesis typically starts with the reaction of a phenyl compound with sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then further reacted with other reagents to form the final this compound compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

CMPDA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

CMPDA has a wide range of applications in scientific research:

    Chemistry: Used to study the modulation of AMPA receptors and their role in synaptic transmission.

    Biology: Helps in understanding the mechanisms of neurotransmission and synaptic plasticity.

    Medicine: Potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

    Industry: Used in the development of new drugs targeting glutamate receptors

Comparison with Similar Compounds

CMPDA is compared with other positive allosteric modulators of AMPA receptors, such as cyclothiazide and CX614. While all these compounds enhance receptor activity, this compound is unique in its specific modulation of GluA2 receptor subtypes and its ability to slow down receptor deactivation .

List of Similar Compounds

Properties

IUPAC Name

N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLGMMYEKXPVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380607-77-2
Record name CMPDA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380607772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CMPDA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36XX25K37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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